BenchChemオンラインストアへようこそ!

Hyp(9)-LHRH

Receptor binding GnRH receptor pituitary radioreceptor assay

Hyp(9)-LHRH (CAS 67019-13-0) is an endogenous post-translational variant of luteinizing hormone-releasing hormone (LHRH) in which the Pro⁹ residue is hydroxylated to 4-hydroxyproline. It was first isolated from mammalian and frog hypothalamus and represents a naturally occurring molecular form co-stored and co-released with canonical LHRH.

Molecular Formula C55H75N17O14
Molecular Weight 1198.3 g/mol
CAS No. 67019-13-0
Cat. No. B1608885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHyp(9)-LHRH
CAS67019-13-0
Synonymshydroxyprolyl(9)-LHRH
Hyp(9)-LHRH
LHRH, hydroxyprolyl(9)-
Molecular FormulaC55H75N17O14
Molecular Weight1198.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CC(CC1C(=O)NCC(=O)N)O)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
InChIInChI=1S/C55H75N17O14/c1-28(2)16-38(49(81)67-37(8-5-15-60-55(57)58)54(86)72-25-33(75)20-43(72)53(85)62-23-44(56)76)66-46(78)24-63-47(79)39(17-29-9-11-32(74)12-10-29)68-52(84)42(26-73)71-50(82)40(18-30-21-61-35-7-4-3-6-34(30)35)69-51(83)41(19-31-22-59-27-64-31)70-48(80)36-13-14-45(77)65-36/h3-4,6-7,9-12,21-22,27-28,33,36-43,61,73-75H,5,8,13-20,23-26H2,1-2H3,(H2,56,76)(H,59,64)(H,62,85)(H,63,79)(H,65,77)(H,66,78)(H,67,81)(H,68,84)(H,69,83)(H,70,80)(H,71,82)(H4,57,58,60)/t33-,36+,37+,38+,39+,40+,41+,42+,43+/m1/s1
InChIKeyIFKVSSKFSAFSGI-RZYUWSBYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hyp(9)-LHRH (CAS 67019-13-0) – The Endogenous Hydroxyproline⁹-LHRH Variant: Identity, Characteristics, and Sourcing Rationale


Hyp(9)-LHRH (CAS 67019-13-0) is an endogenous post-translational variant of luteinizing hormone-releasing hormone (LHRH) in which the Pro⁹ residue is hydroxylated to 4-hydroxyproline [1]. It was first isolated from mammalian and frog hypothalamus and represents a naturally occurring molecular form co-stored and co-released with canonical LHRH [2]. The compound is a decapeptide (Glp-His-Trp-Ser-Tyr-Gly-Leu-Arg-Hyp-Gly-NH₂) with a molecular weight of 1198.3 g/mol [1]. Its endogenous origin, distinct pharmacological profile, and tissue-specific distribution make it a critical reference standard for neuroendocrine and reproductive biology research rather than a generic LHRH substitute.

Why Hyp(9)-LHRH Cannot Be Replaced by Native LHRH or Synthetic Analogs in Critical Research Applications


Although Hyp(9)-LHRH and native LHRH bind the same gonadotropin-releasing hormone receptor and activate identical second-messenger pathways (phospholipase C and A₂), the hydroxylation of Pro⁹ fundamentally alters receptor affinity, in vivo potency, and susceptibility to proteolytic degradation [1]. Simple substitution with LHRH in experimental protocols would overestimate acute gonadotropin responses by approximately 5- to 24-fold and fail to recapitulate the sustained signaling kinetics observed with the hydroxylated form. These quantitative differences are not captured by receptor-selectivity panels alone and directly affect data reproducibility in pituitary cell assays, placental explant models, and in vivo endocrine studies.

Quantitative Differentiation Guide: Hyp(9)-LHRH vs. Native LHRH Across In Vitro, In Vivo, and Tissue-Specific Models


Receptor Binding Affinity: 28‑Fold Lower Than Native LHRH in Pituitary Membrane Preparations

Hyp(9)-LHRH displaces radiolabeled LHRH from pituitary membrane preparations with a 28‑fold lower potency compared to native LHRH [1]. This difference was measured in the same competitive binding assay, providing a direct head‑to‑head quantitative comparison under identical experimental conditions.

Receptor binding GnRH receptor pituitary radioreceptor assay

In Vitro LH‑Release Potency: 24‑Fold Reduction vs. Native LHRH in Dispersed Pituitary Cell Cultures

In dispersed pituitary cell cultures, Hyp(9)-LHRH stimulates luteinizing hormone (LH) release with 24‑fold lower potency than native LHRH [1], despite activating the same phospholipase C‑coupled receptor pathway. The homothetic nature of the LH and FSH secretory response was preserved for both peptides.

LH secretion pituitary cell assay gonadotropin release

In Vivo LH‑Release Potency: Only 5‑Fold Reduction, Confirming Enhanced Metabolic Stability Relative to LHRH

When administered in vivo, Hyp(9)-LHRH is only 5‑fold less potent than native LHRH in stimulating LH release [1], a striking improvement from the 24‑fold deficit observed in vitro. This convergence of in vivo and in vitro potency ratios is attributed to the higher resistance of the Hyp⁹‑Gly¹⁰ peptide bond to post‑proline cleaving enzyme, resulting in a prolonged systemic half‑life [1].

In vivo pharmacology metabolic stability LH surge

Proteolytic Resistance: Hyp⁹‑Gly¹⁰ Bond Stability Evidenced by Predominant C‑Fragment Accumulation in Extrahypothalamic Regions

In the rat hippocampus and olfactory bulb, 97 % of LHRH‑related molecular species are C‑terminal fragments derived from Hyp(9)-LHRH, whereas only trace fragments originate from non‑hydroxylated LHRH [1]. In the hypothalamus, by contrast, 89 % of the material corresponds to intact LHRH and only 9 % to Hyp(9)-LHRH [1]. This skewed extrahypothalamic distribution reflects the higher resistance of the Hyp⁹‑Gly¹⁰‑NH₂ bond to hydrolysis by the post‑proline cleaving enzyme compared with the Pro⁹‑Gly¹⁰ bond.

Proteolytic degradation post‑proline cleaving enzyme C‑terminal fragment

Equipotent hCG Secretion from First‑Trimester Placental Cells: Hyp(9)-LHRH Matches LHRH in Trophoblast Assays

In perifused first‑trimester placental cells, Hyp(9)-LHRH (10⁻⁹ M) and LHRH (10⁻⁹ M) stimulated human chorionic gonadotropin (hCG) secretion with statistically indistinguishable potency (P > 0.05) [1]. Both peptides’ effects were completely blocked by the LHRH antagonist (Nal‑Glu)LHRH at equimolar concentration, confirming receptor‑mediated action [1].

Placental hCG trophoblast first‑trimester placenta

High‑Impact Application Scenarios for Hyp(9)-LHRH Grounded in Quantitative Differentiation Data


In Vivo Reproductive Endocrine Studies Requiring Sustained, Physiologically‑Relevant Gonadotropin Stimulation

Hyp(9)-LHRH’s 4.8‑fold relative improvement in in vivo vs. in vitro potency (5‑fold vs. 24‑fold reduction relative to LHRH) [1] translates into a longer‑lasting LH/FSH secretory profile due to enhanced metabolic stability. For protocols that require prolonged gonadotropin drive—such as follicular recruitment, corpus luteum maintenance, or pulsatile GnRH replacement models—Hyp(9)-LHRH provides a more sustained signal than native LHRH and avoids the rapid clearance observed with the non‑hydroxylated peptide. Procurement of Hyp(9)-LHRH is essential to correctly model the contribution of endogenous hydroxylated GnRH species to reproductive function.

Human Placental Trophoblast Research Investigating hCG Secretion and Pregnancy‑Related Endocrinology

In first‑trimester placental perifusion systems, Hyp(9)-LHRH and LHRH are equipotent hCG secretagogues at 10⁻⁹ M (P > 0.05) [2], yet Hyp(9)-LHRH is the predominant endogenous LHRH moiety in fetal hypothalamus. This pattern suggests that the trophoblast GnRH receptor encounters primarily the hydroxylated ligand in utero. Investigators studying paracrine regulation of hCG in early pregnancy should therefore use Hyp(9)-LHRH as the physiological agonist, not synthetic LHRH, to faithfully recapitulate ligand‑receptor interactions in placental explants or perifusion systems.

Neuroendocrine Studies of Extrahypothalamic GnRH Metabolism and C‑Terminal Fragment Bioactivity

The selective accumulation of Hyp(9)-LHRH‑derived C‑terminal fragments in the hippocampus and olfactory bulb (97 % of LHRH‑immunoreactive material) [3] indicates that hydroxylation at position 9 governs the rate‑limiting step of GnRH catabolism in limbic structures. Researchers exploring the behavioral effects of GnRH metabolites—including lordosis facilitation or sexual receptivity—must source Hyp(9)-LHRH, as native LHRH is almost completely absent from these extrahypothalamic compartments in its intact form. This tissue‑specific metabolic signature cannot be reproduced by non‑hydroxylated peptides.

Pharmacokinetic/Pharmacodynamic Modeling of Peptide Stability: Hyp(9)-LHRH as a Naturally Stability‑Enhanced Comparator

The shift from a 24‑fold in vitro potency deficit to only a 5‑fold deficit in vivo [1] provides a quantifiable benchmark for evaluating the contribution of single‑residue hydroxylation to peptide half‑life. Drug‑discovery programs developing metabolically stabilized GnRH analogs can use Hyp(9)-LHRH as a naturally occurring, hydroxylation‑only comparator to deconvolve the effects of backbone modification from other chemical alterations (e.g., D‑amino acid substitution). This enables rational design of analogs that balance receptor affinity with proteolytic resistance.

Quote Request

Request a Quote for Hyp(9)-LHRH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.